molecular formula C22H34N4O6 B14211813 Octanediamide, N,N''-1,2-phenylenebis[N'-hydroxy- CAS No. 827036-70-4

Octanediamide, N,N''-1,2-phenylenebis[N'-hydroxy-

Cat. No.: B14211813
CAS No.: 827036-70-4
M. Wt: 450.5 g/mol
InChI Key: SUBFRXOTWVGOOF-UHFFFAOYSA-N
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Description

Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- is a complex organic compound with the molecular formula C22H34N4O6. It is known for its unique structure, which includes two octanediamide groups connected by a 1,2-phenylenebis bridge, with each octanediamide group containing a hydroxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- typically involves the reaction of 1,2-phenylenediamine with octanedioic acid derivatives under specific conditions. One common method includes the use of N-hydroxy derivatives of octanediamide, which are reacted with 1,2-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the amide groups can produce amines .

Scientific Research Applications

Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- is unique due to its specific combination of octanediamide and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

827036-70-4

Molecular Formula

C22H34N4O6

Molecular Weight

450.5 g/mol

IUPAC Name

N'-hydroxy-N-[2-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]octanediamide

InChI

InChI=1S/C22H34N4O6/c27-19(13-5-1-3-7-15-21(29)25-31)23-17-11-9-10-12-18(17)24-20(28)14-6-2-4-8-16-22(30)26-32/h9-12,31-32H,1-8,13-16H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30)

InChI Key

SUBFRXOTWVGOOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCCCC(=O)NO)NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

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